molecular formula C20H17N3O3 B316124 2-[4-(3,5-Dimethylpyrazol-1-yl)-3-methoxyphenyl]isoindole-1,3-dione

2-[4-(3,5-Dimethylpyrazol-1-yl)-3-methoxyphenyl]isoindole-1,3-dione

Cat. No.: B316124
M. Wt: 347.4 g/mol
InChI Key: CVVBZBSPGNGMCJ-UHFFFAOYSA-N
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Description

2-[4-(3,5-Dimethylpyrazol-1-yl)-3-methoxyphenyl]isoindole-1,3-dione is a complex organic compound that features a pyrazole ring, a methoxyphenyl group, and an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,5-Dimethylpyrazol-1-yl)-3-methoxyphenyl]isoindole-1,3-dione typically involves multi-step organic reactions

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene derivatives and suitable electrophiles.

    Formation of the Isoindole Dione Structure: The final step involves the cyclization of the intermediate compounds to form the isoindole dione structure. This can be achieved through intramolecular condensation reactions under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the isoindole dione structure, potentially converting it to isoindoline derivatives.

    Substitution: The pyrazole ring and methoxyphenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are frequently employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Isoindoline derivatives.

    Substitution: Various substituted pyrazole and methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are studied for their interactions with biological macromolecules and their effects on cellular processes.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Their ability to interact with specific biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of 2-[4-(3,5-Dimethylpyrazol-1-yl)-3-methoxyphenyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. The isoindole dione structure may participate in redox reactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione: Lacks the methoxy group, which may affect its reactivity and binding properties.

    2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-chlorophenyl]-1H-isoindole-1,3(2H)-dione: Contains a chlorine atom instead of a methoxy group, potentially altering its electronic properties and biological activity.

Uniqueness

The presence of the methoxy group in 2-[4-(3,5-Dimethylpyrazol-1-yl)-3-methoxyphenyl]isoindole-1,3-dione enhances its solubility and may improve its pharmacokinetic properties. This structural feature distinguishes it from similar compounds and can influence its overall reactivity and interaction with biological targets.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

2-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]isoindole-1,3-dione

InChI

InChI=1S/C20H17N3O3/c1-12-10-13(2)23(21-12)17-9-8-14(11-18(17)26-3)22-19(24)15-6-4-5-7-16(15)20(22)25/h4-11H,1-3H3

InChI Key

CVVBZBSPGNGMCJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)OC)C

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)OC)C

Origin of Product

United States

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